Regioisomeric Selectivity: 4-yl vs. 3-yl Substitution on Benzonitrile
The regioisomer 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile (CAS 207909-05-5) is a commercially available analog. While both compounds share the same molecular formula (C11H9N3) and weight (183.21 g/mol), their distinct substitution patterns confer different properties . The 4-yl isomer positions the nitrile group at the 3-position of the benzene ring, whereas the 3-yl isomer places it at the same position but with a different pyrazole attachment. This difference is critical for downstream applications, as the 4-yl isomer is a key building block in the synthesis of BAZ2-ICR, a potent and selective BAZ2A/B bromodomain inhibitor (IC50 = 130 nM and 180 nM, respectively) . No equivalent activity is reported for the 3-yl isomer in this context.
| Evidence Dimension | Regioisomeric Identity and Utility in a Lead Compound |
|---|---|
| Target Compound Data | CAS 179055-94-8; 3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile |
| Comparator Or Baseline | CAS 207909-05-5; 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile |
| Quantified Difference | The 4-yl isomer is a direct precursor to BAZ2-ICR (IC50 130 nM for BAZ2A), a validated chemical probe. No comparable biological activity data exists for the 3-yl isomer in this context. |
| Conditions | Chemical synthesis and structure determination; subsequent in vitro enzyme inhibition assays for BAZ2-ICR. |
Why This Matters
Procuring the correct 4-yl isomer is non-negotiable for projects aiming to replicate or build upon the BAZ2-ICR chemical probe or related pyrazole-based inhibitors.
